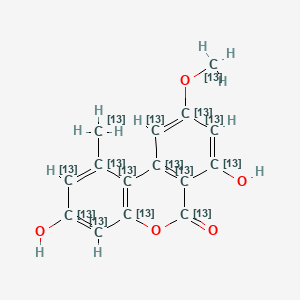![molecular formula C42H46O23 B12384374 [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate” is a complex organic molecule characterized by multiple hydroxyl groups, aromatic rings, and glycosidic linkages. This compound is likely to be a derivative of natural products, possibly flavonoids or polyphenols, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound would typically involve multiple steps, including:
Protection and Deprotection of Hydroxyl Groups: To control the reactivity of the multiple hydroxyl groups.
Glycosylation Reactions: To form the glycosidic bonds between sugar moieties and the aglycone part.
Oxidation and Reduction Reactions: To introduce or modify functional groups such as hydroxyl and carbonyl groups.
Coupling Reactions: To link different parts of the molecule, such as the aromatic rings and sugar units.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of biocatalysts or engineered microorganisms to facilitate specific steps in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or sugar moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids or bases for glycosylation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Antioxidant Activity: Due to the presence of multiple hydroxyl groups, the compound may exhibit significant antioxidant properties.
Enzyme Inhibition: It could act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms or as a lead compound for drug development.
Medicine
Therapeutic Potential: The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Natural Product Derivatives: It could be used in the development of natural product-based pharmaceuticals, nutraceuticals, or cosmetics.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological activity. For example:
Antioxidant Activity: It may neutralize free radicals by donating hydrogen atoms or electrons.
Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Rutin: Another glycosylated flavonoid with comparable biological activities.
Epicatechin: A polyphenol with antioxidant and enzyme inhibitory properties.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C42H46O23 |
|---|---|
Molekulargewicht |
918.8 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O23/c1-14-28(49)32(53)34(55)40(59-14)61-18-11-23(47)27-24(12-18)62-37(17-5-7-20(44)22(46)10-17)39(31(27)52)65-42-36(57)38(29(50)15(2)60-42)64-41-35(56)33(54)30(51)25(63-41)13-58-26(48)8-4-16-3-6-19(43)21(45)9-16/h3-12,14-15,25,28-30,32-36,38,40-47,49-51,53-57H,13H2,1-2H3/b8-4+/t14-,15-,25+,28-,29-,30+,32+,33-,34+,35+,36+,38+,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
GDGHRGLYLYVORH-WNVRFBMYSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


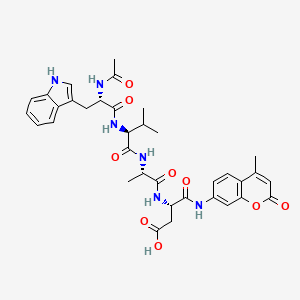
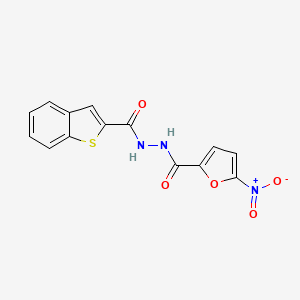
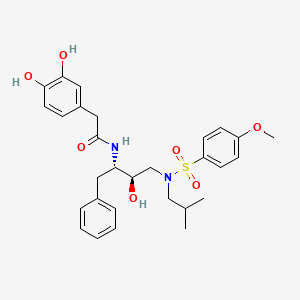
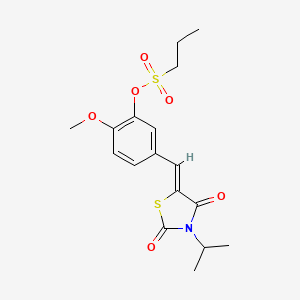

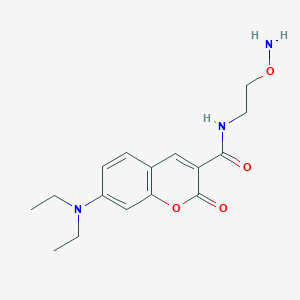
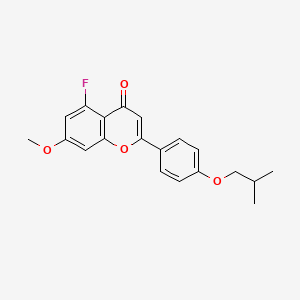
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

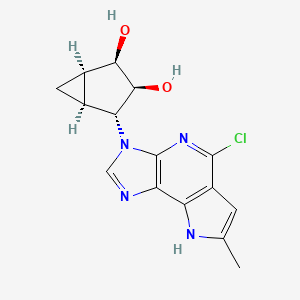
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
